molecular formula C19H15N5 B562849 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine CAS No. 1076198-59-8

3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine

Cat. No. B562849
CAS RN: 1076198-59-8
M. Wt: 313.364
InChI Key: XJXZVPYGJYNXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine, also known as R547, is a selective inhibitor of cyclin-dependent kinase (CDK) 9, a key regulator of gene transcription. R547 has been extensively studied for its potential applications in cancer therapy and other diseases.

Mechanism of Action

3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine selectively inhibits CDK9, a key regulator of gene transcription. CDK9 is a subunit of the positive transcription elongation factor b (P-TEFb) complex, which is responsible for the phosphorylation of RNA polymerase II and the release of paused RNA polymerase II from promoter-proximal regions. By inhibiting CDK9, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine prevents the phosphorylation of RNA polymerase II and the release of paused RNA polymerase II, leading to the downregulation of anti-apoptotic genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has been shown to selectively inhibit CDK9 with an IC50 of 2.5 nM in vitro. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has also been shown to induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has been shown to inhibit tumor growth in mouse xenograft models of breast cancer and leukemia. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has also been shown to enhance the efficacy of other cancer therapies, such as radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has several advantages for lab experiments. It is a highly selective inhibitor of CDK9, with minimal off-target effects. It is also relatively easy to synthesize and purify. However, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has not been extensively studied in non-cancer diseases, so its potential applications in other diseases are not well understood.

Future Directions

There are several future directions for the study of 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine. One area of interest is the development of combination therapies using 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine and other cancer therapies, such as immunotherapy and targeted therapy. Another area of interest is the study of 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine in non-cancer diseases, such as inflammatory diseases and viral infections. Finally, further studies are needed to fully understand the mechanism of action of 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine and its potential applications in various diseases.

Synthesis Methods

3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine can be synthesized through a multistep process involving the reaction of 3-cyanopyridine with 4-methylquinoline-2-amine, followed by the reaction with 2-chloro-5-iodopyrimidine. The resulting compound is then purified through column chromatography and recrystallization. The final product is a white crystalline powder with a purity of over 98%.

Scientific Research Applications

3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has been extensively studied for its potential applications in cancer therapy. CDK9 is a key regulator of gene transcription, and its overexpression has been linked to the development and progression of various cancers. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine selectively inhibits CDK9, leading to the downregulation of anti-apoptotic genes and the induction of apoptosis in cancer cells. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy and safety in cancer patients.

properties

IUPAC Name

5-pyrimidin-5-yl-N-(quinolin-4-ylmethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5/c1-2-4-19-18(3-1)14(5-6-23-19)11-24-17-7-15(8-20-12-17)16-9-21-13-22-10-16/h1-10,12-13,24H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXZVPYGJYNXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CNC3=CN=CC(=C3)C4=CN=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652654
Record name 5-(Pyrimidin-5-yl)-N-[(quinolin-4-yl)methyl]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1076198-59-8
Record name N-[5-(5-Pyrimidinyl)-3-pyridinyl]-4-quinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Pyrimidin-5-yl)-N-[(quinolin-4-yl)methyl]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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